
6-Methoxy-3-(trifluoromethyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-(trifluoromethyl)benzofuran is a chemical compound with the molecular formula C10H7F3O2 . It has a molecular weight of 216.16 g/mol . The IUPAC name for this compound is 6-methoxy-3-(trifluoromethyl)-1-benzofuran .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring with a methoxy group at the 6th position and a trifluoromethyl group at the 3rd position . The exact mass and monoisotopic mass of the compound are both 216.03981395 g/mol .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA of 3.2, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has a topological polar surface area of 22.4 Ų, which can affect its ability to permeate cells . It has one rotatable bond .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
- Benzofuran derivatives, including structures similar to 6-Methoxy-3-(trifluoromethyl)benzofuran, are recognized for their antimicrobial properties. These compounds have been highlighted for their potential in addressing antibiotic resistance, a critical global health issue. Benzofuran scaffolds are widely present in both natural products and synthetic compounds, showing a broad spectrum of biological and pharmacological applications. Derivatives like psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin diseases such as cancer and psoriasis, showcasing the versatility of benzofuran structures in drug development, particularly for antimicrobial agents (Hiremathad et al., 2015).
Phytogrowth-Inhibitory and Antifungal Constituents
- Research on the roots of Helianthella quinquenervis led to the discovery of benzofuran compounds with marginal cytotoxicity against human tumor cell lines and antifungal activity against Trichophyton mentagrophytes. This highlights the potential of benzofuran derivatives in phytogrowth-inhibition and as antifungal agents, suggesting a promising area for future exploration in plant pathology and antimicrobial therapy (Castañeda et al., 1996).
Antitumor and Antimicrobial Activity
- New derivatives of griseofulvin from the mangrove endophytic fungus Nigrospora sp. demonstrated moderate antitumor and antimicrobial activities. This discovery underscores the therapeutic potential of benzofuran derivatives in treating cancer and microbial infections, providing a foundation for further pharmacological studies and drug discovery efforts (Xia et al., 2011).
Aromatase Inhibition
- Studies have shown that 6-methoxy-substituted benzofuran derivatives are potent inhibitors of CYP19 (aromatase), an enzyme critical in the biosynthesis of estrogens. These findings have implications for the development of new therapeutic agents for conditions related to estrogen production, such as hormone-dependent cancers (Saberi et al., 2006).
Synthesis and Characterization for Photophysical Studies
- The synthesis and characterization of novel benzofuran-3-acetic acid hydrazide derivatives for solvatochromic and computational studies demonstrate the potential of benzofuran compounds in the development of luminescence materials and fluorescent probes. These studies provide valuable insights into the photophysical properties of benzofuran derivatives, opening new avenues for research in materials science and optical applications (Maridevarmath et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
6-methoxy-3-(trifluoromethyl)-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c1-14-6-2-3-7-8(10(11,12)13)5-15-9(7)4-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRUXVDDFATSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2642817.png)
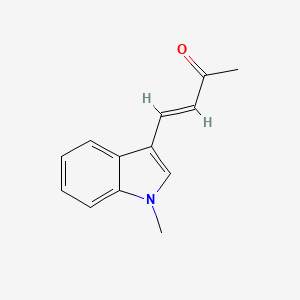
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2642821.png)
![3-(4-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2642823.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2642824.png)
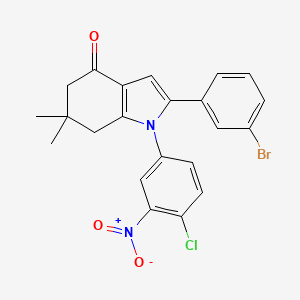
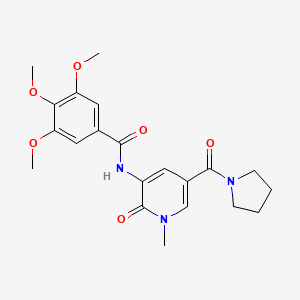
![(2E)-3-[3-Bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]acrylic acid](/img/structure/B2642828.png)
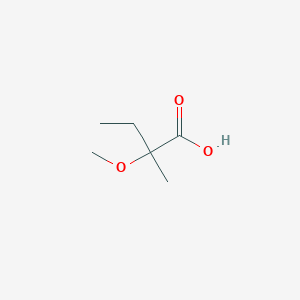

![4-[butyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2642835.png)
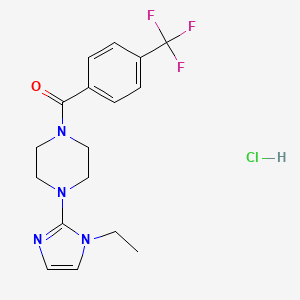

![N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2642839.png)